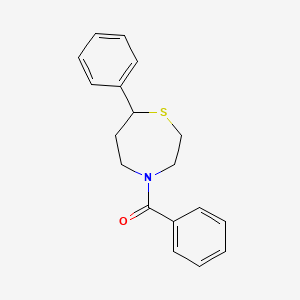

Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

phenyl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(16-9-5-2-6-10-16)19-12-11-17(21-14-13-19)15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJDHALQGAEZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable amine and a thiol, the thiazepane ring can be formed through a cyclization reaction

Industrial Production Methods

Industrial production of Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving optimal production outcomes.

Chemical Reactions Analysis

Types of Reactions

Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone and related compounds:

| Compound | Core Structure | Substituents | Key Functional Groups | Reported Properties |

|---|---|---|---|---|

| This compound | 1,4-Thiazepane | Phenyl (at position 7), methanone | Ketone, sulfur, tertiary amine | Limited data; inferred moderate lipophilicity due to aromatic rings and nonpolar thiazepane |

| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 1,4-Benzothiazine | Butylphenyl, sulfone, methanone | Sulfone, ketone | Enhanced solubility due to sulfone group; potential CNS activity via π-π stacking |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Difluorophenyl, sulfonyl, ethanone | Thioether, sulfonyl, ketone | High thermal stability (mp >200°C); antimicrobial activity reported |

| (3-Fluoro-4-methoxyphenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone | 1,4-Thiazepane | Fluoro-methoxyphenyl, methanone | Electron-withdrawing substituents | Improved metabolic stability compared to non-fluorinated analogs |

Key Comparisons:

The sulfone group in the benzothiazine derivative increases polarity and solubility, whereas the thiazepane’s sulfur atom may participate in hydrophobic interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in the fluorophenyl analog) improve metabolic stability and modulate electronic density, affecting reactivity and target affinity .

- Sulfonyl and thioether groups (in triazole derivatives) enhance hydrogen-bonding capacity and oxidative stability, respectively .

Pharmacological Potential: Triazole derivatives exhibit antimicrobial activity, attributed to their sulfonyl and halogenated aryl groups disrupting microbial membranes . Benzothiazine sulfones are explored for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of thiol-containing precursors with ketone intermediates, similar to methods for triazole-thioether ethanones (e.g., α-halogenated ketone reactions) . Benzothiazine derivatives require sulfonation and oxidation steps, increasing synthetic complexity compared to thiazepanes .

Biological Activity

Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thiazepane ring structure, which is known for its potential pharmacological properties. The thiazepane ring enhances the compound's binding affinity to various biological targets due to its rigid conformation. This compound is part of a broader class of thiazepane derivatives that have been investigated for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that the compound may modulate enzymatic activity and influence several signaling pathways, which could lead to its observed biological effects. However, detailed studies are necessary to fully elucidate these mechanisms .

Antimicrobial Properties

This compound has shown promising antimicrobial activity in preliminary studies. Compounds containing thiazepane rings are often associated with antimicrobial effects, making them potential candidates for treating infections .

Anticancer Activity

Research has indicated that derivatives of thiazepane compounds exhibit anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanisms through which this compound exerts its anticancer effects remain an area of active investigation.

Central Nervous System Effects

Some studies suggest that derivatives similar to this compound may possess central nervous system depressant activity. For example, related compounds have been shown to prolong hexobarbital-induced sleep in animal models, indicating potential sedative effects .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for Phenyl(7-phenyl-1,4-thiazepan-4-yl)methanone, and how are reaction conditions optimized?

The synthesis of structurally related thiazepane derivatives typically involves cyclization reactions or nucleophilic substitution. For example, α-halogenated ketones can react with heterocyclic amines under basic conditions (e.g., sodium ethoxide in ethanol) to form thiazepane rings . Optimization parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (room temperature to reflux), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and confirm regiochemistry, particularly for the thiazepane ring and phenyl substituents .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

- X-Ray Crystallography: SHELX and OLEX2 software are used for structure solution and refinement. Crystallographic data (e.g., bond angles, torsion angles) resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility) or crystal packing artifacts. For example:

- Variable-Temperature (VT) NMR: Detects dynamic processes (e.g., ring puckering) that differ between solution and solid states .

- Hirshfeld Surface Analysis (OLEX2): Quantifies intermolecular interactions in the crystal lattice to assess packing influences .

- DFT Calculations: Compares optimized geometries (gas phase) with crystallographic data to identify steric or electronic distortions .

Q. What strategies mitigate stereochemical challenges during the synthesis of the thiazepane ring?

The seven-membered thiazepane ring exhibits conformational flexibility, complicating stereochemical control. Strategies include:

- Chiral Auxiliaries: Temporarily fix stereocenters during cyclization.

- Asymmetric Catalysis: Use chiral ligands (e.g., BINOL derivatives) to induce enantioselectivity.

- Crystallography-Guided Design: SHELXL refinement identifies dominant conformers, informing synthetic modifications to stabilize desired stereoisomers .

Q. How can computational methods validate experimental synthesis pathways for this compound?

- Quantum Mechanics (QM): Simulates reaction transition states to predict regioselectivity and energy barriers (e.g., for ring-closing steps) .

- Quantitative Structure-Property Relationship (QSPR): Correlates substituent effects (e.g., phenyl vs. halogenated groups) with reaction yields or stability .

- Molecular Dynamics (MD): Models solvent-solute interactions to optimize reaction conditions .

Q. What methodologies address hygroscopicity or instability in derivatives of this compound?

- Lyophilization: Removes residual solvents that accelerate degradation.

- Spectroscopic Monitoring: IR spectroscopy (NIST data) tracks moisture absorption or oxidation .

- Stabilizing Formulations: Co-crystallization with inert excipients (e.g., cyclodextrins) improves shelf life .

Data Analysis & Cross-Disciplinary Applications

Q. How can researchers leverage structural motifs of this compound for drug discovery?

The thiazepane scaffold is explored for bioactivity due to its resemblance to piperazine (CNS targets) and benzodiazepines (GABA receptors). Methodologies include:

- Molecular Docking (AutoDock/Vina): Screens against neurotransmitter receptors (e.g., 5-HT3, NMDA) .

- Pharmacokinetic Profiling: Measures metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA) .

Q. What statistical tools analyze batch-to-batch variability in crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.